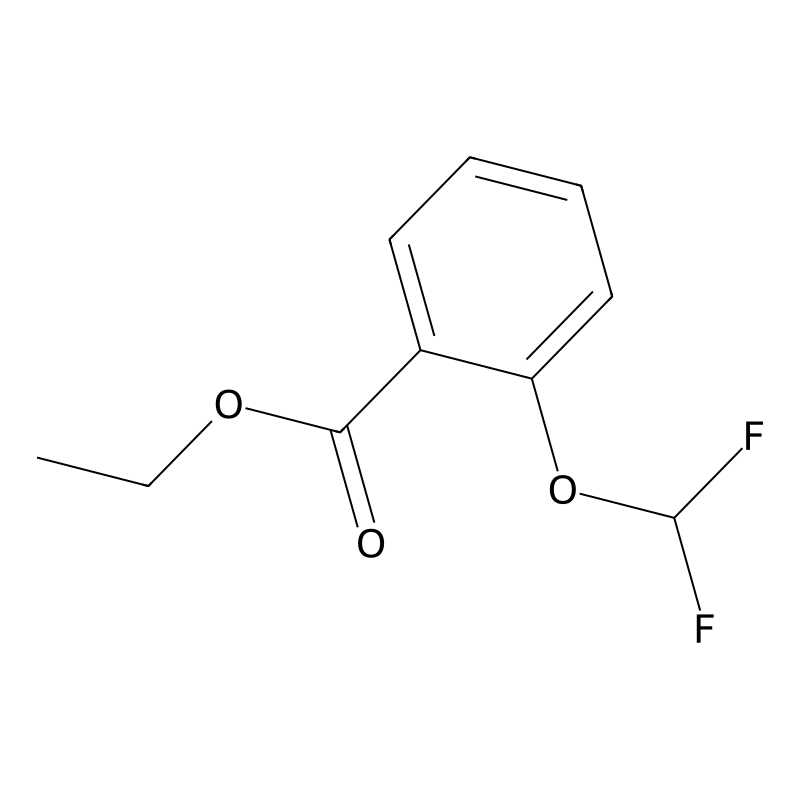

Ethyl 2-(difluoromethoxy)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(difluoromethoxy)benzoate is an organic compound characterized by the molecular formula C10H10F2O3 and a molecular weight of approximately 220.19 g/mol. This compound features a benzoate structure with a difluoromethoxy substituent at the second position, which significantly influences its chemical properties and biological activities. The presence of fluorine atoms enhances lipophilicity and can affect the compound's reactivity and interactions in biological systems.

- Nucleophilic Substitution: The difluoromethoxy group can be replaced by nucleophiles under suitable conditions, leading to the formation of different derivatives.

- Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding benzoic acid and ethanol in the presence of acids or bases.

- Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, depending on the reagents used and the desired transformation.

Research into the biological activity of Ethyl 2-(difluoromethoxy)benzoate indicates potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biochemical pathways. The difluoromethoxy group enhances its binding affinity to specific targets, which could lead to reduced enzymatic activity in certain biological processes.

The synthesis of Ethyl 2-(difluoromethoxy)benzoate typically involves the following steps:

- Starting Materials: Begin with 2-(difluoromethoxy)benzoic acid.

- Esterification: React the acid with ethanol in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate ester formation.

- Purification: After completion, purify the product through techniques such as distillation or chromatography to isolate Ethyl 2-(difluoromethoxy)benzoate .

Ethyl 2-(difluoromethoxy)benzoate has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, particularly in drug development targeting specific enzymes or receptors.

- Agrochemicals: It may also find applications in developing agrochemicals due to its biological activity.

Studies on Ethyl 2-(difluoromethoxy)benzoate's interactions reveal its potential to inhibit specific enzymes by binding to their active sites. This mechanism reduces substrate access, thereby decreasing enzymatic activity. Ongoing research focuses on understanding its interactions with various biological targets and elucidating its mechanism of action in cellular processes.

Ethyl 2-(difluoromethoxy)benzoate can be compared with other benzoate derivatives based on structural features and biological activities. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate | Contains chlorine substitutions along with difluoromethoxy | Different chlorine positions affect reactivity |

| Ethyl 3-chloro-4-(difluoromethoxy)benzoate | Fewer chlorine atoms; different substitution pattern | Variation in substitution affects biological activity |

| Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate | Different chlorine positioning | Unique arrangement influences chemical properties |

| Ethyl 4-(difluoromethoxy)benzoate | Difluoromethoxy group at a different position | Distinct reactivity due to position of substituents |

The uniqueness of Ethyl 2-(difluoromethoxy)benzoate lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .